Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-
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Overview
Description
4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde is an organic compound with the molecular formula C17H28O2Si. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a triisopropylsilyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde typically involves the protection of the hydroxymethyl group with a triisopropylsilyl group. One common method involves the reaction of 4-hydroxybenzaldehyde with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid in methanol.
Major Products Formed
Oxidation: 4-(((Triisopropylsilyl)oxy)methyl)benzoic acid.
Reduction: 4-(((Triisopropylsilyl)oxy)methyl)benzyl alcohol.
Substitution: 4-hydroxymethylbenzaldehyde.
Scientific Research Applications
4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used as a reagent in biochemical assays and studies involving enzyme activity and inhibition.
Mechanism of Action
The mechanism of action of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxymethyl site until it is selectively removed under specific conditions .
Comparison with Similar Compounds
4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-Hydroxybenzaldehyde: Lacks the triisopropylsilyl protection, making it more reactive.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a hydroxymethyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
The uniqueness of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde lies in its triisopropylsilyl-protected hydroxymethyl group, which provides stability and selectivity in various synthetic applications .
Properties
CAS No. |
313279-15-1 |
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Molecular Formula |
C17H28O2Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4-[tri(propan-2-yl)silyloxymethyl]benzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-16(11-18)8-10-17/h7-11,13-15H,12H2,1-6H3 |
InChI Key |
XLQZQSKKECIORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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